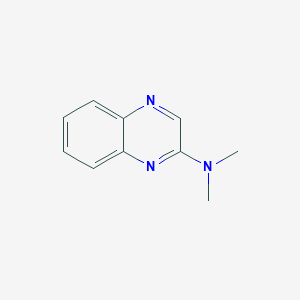

N,N-dimethylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWBRYALCDNHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325900 | |

| Record name | N,N-dimethylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35552-76-2 | |

| Record name | NSC521688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N,N-dimethylquinoxalin-2-amine

An In-depth Technical Guide to the Synthesis of N,N-dimethylquinoxalin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in the landscape of medicinal chemistry and materials science. The quinoxaline scaffold itself is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The targeted installation of an N,N-dimethylamino group at the C2 position provides a key handle for further molecular elaboration and can significantly influence the pharmacological profile of the resulting molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore both classical and modern synthetic strategies, equipping the practicing scientist with the knowledge to select and execute the optimal synthesis for their specific research needs.

Retrosynthetic Analysis and Strategic Overview

The fundamentally involves the formation of a carbon-nitrogen bond between the C2 position of the quinoxaline ring and the nitrogen atom of a dimethylamine moiety. The most logical and widely practiced approach is to begin with a quinoxaline core that has been pre-functionalized at the C2 position with a suitable leaving group, typically a halogen.

This retrosynthetic logic leads to two primary, field-proven synthetic strategies:

-

Nucleophilic Aromatic Substitution (SNAr): A classical approach that leverages the inherent electron-deficient nature of the pyrazine ring within the quinoxaline system to facilitate the direct displacement of a halide by the dimethylamine nucleophile.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A modern, versatile, and powerful method that employs a palladium catalyst and a specialized phosphine ligand to mediate the C-N bond formation, often under milder conditions and with broader functional group tolerance than SNAr.[5][6]

This guide will dissect both pathways, beginning with the crucial synthesis of the common precursor, 2-chloroquinoxaline.

Precursor Synthesis: The Gateway to 2-Substituted Quinoxalines

A robust synthesis of the target molecule is predicated on the efficient preparation of its key precursor, 2-chloroquinoxaline. The most direct and common method involves the chlorination of the readily available quinoxalin-2-one.

Principle of Synthesis: From Ketone to Chloride

Quinoxalin-2-one exists in a tautomeric equilibrium with 2-hydroxyquinoxaline. The conversion to 2-chloroquinoxaline is achieved by treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion to displace the phosphate group, yielding the desired 2-chloroquinoxaline.

Experimental Protocol: Synthesis of 2-Chloroquinoxaline

This protocol is adapted from established literature procedures.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1.0 eq., e.g., 14.6 g, 100 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 10 eq., e.g., 93 mL, 1.0 mol) to the flask. The large excess of POCl₃ serves as both the reagent and the solvent.

-

Reaction Execution: Heat the mixture to reflux (approx. 107 °C) under a nitrogen atmosphere for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Under vigorous stirring, slowly and cautiously pour the cooled mixture onto crushed ice or into a beaker of cold water (e.g., 700 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (2-3 times).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloroquinoxaline, typically as a solid.

-

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often cost-effective method for synthesizing this compound, provided the aromatic ring is sufficiently activated.

Mechanistic Rationale

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. This electronic feature makes the carbon atoms of the ring, particularly C2 and C3, electrophilic and thus susceptible to attack by nucleophiles.[8] The reaction proceeds via an addition-elimination mechanism, where the nucleophile (dimethylamine) first attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the expulsion of the chloride leaving group.[10][11]

Experimental Protocol: SNAr Amination

This protocol describes a practical method using an in-situ source of dimethylamine generated from the decomposition of DMF, which circumvents the handling of volatile dimethylamine gas.[12]

-

Reaction Setup: In a sealable reaction vessel, dissolve 2-chloroquinoxaline (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a hydroxide source, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.). The hydroxide assists in the thermal decomposition of DMF to generate dimethylamine in situ.[12]

-

Reaction Execution: Seal the vessel and heat the mixture to 90-120 °C. Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

| Parameter | Condition | Rationale / Comment |

| Nucleophile Source | Dimethylamine (aq. solution, gas) or in-situ from DMF | In-situ generation from DMF with a base is often safer and more convenient for lab-scale synthesis.[12] |

| Solvent | DMF, Ethanol, Dioxane, NMP | Polar aprotic solvents like DMF can accelerate SNAr reactions.[10] |

| Base | K₂CO₃, Et₃N, or catalytic base for DMF decomposition | An auxiliary base may be needed to neutralize the HCl generated if using dimethylamine hydrochloride. |

| Temperature | 80 - 150 °C | Higher temperatures are typically required to overcome the activation energy for the substitution. |

| Typical Yield | 70 - 95% | Yields are generally good for this activated heterocyclic system. |

| Table 1: Summary of typical SNAr reaction conditions. |

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier tool for C-N bond formation, offering significant advantages in terms of scope, efficiency, and mildness of conditions.[5][13]

Mechanistic Rationale

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloroquinoxaline to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[14]

The choice of phosphine ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting the efficiency of each step in the cycle.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methodologies for heteroaryl amination.[6]

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several cycles.

-

Reagent Addition: Under the inert atmosphere, add 2-chloroquinoxaline (1.0 eq.), the solvent (e.g., anhydrous toluene or dioxane), and dimethylamine (typically as a solution in THF or as dimethylamine hydrochloride salt with an additional equivalent of base).

-

Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation:

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the residue by flash column chromatography on silica gel.

| Component | Examples | Rationale / Comment |

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0) in situ. |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Sterically bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[5][6] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation step.[14] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for reaction efficiency. |

| Typical Yield | 80 - 98% | This method often provides higher yields, especially for less reactive substrates. |

| Table 2: Key components for the Buchwald-Hartwig amination. |

Comparative Analysis: SNAr vs. Buchwald-Hartwig

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Principle | Addition-Elimination | Palladium-Catalyzed Cross-Coupling |

| Conditions | Often requires high temperatures (100-150 °C); can require pressure. | Generally milder temperatures (80-110 °C); ambient pressure. |

| Reagents | Simple reagents; no transition metals. | Requires expensive and air-sensitive palladium catalysts and phosphine ligands. |

| Scope & Tolerance | Limited to electron-deficient (activated) aryl halides. Less tolerant of sensitive functional groups due to harsh conditions.[10] | Very broad scope for both amine and aryl halide. High functional group tolerance.[5] |

| Cost & Scalability | Lower reagent cost, making it attractive for large-scale synthesis. | Higher reagent cost can be a limitation for scale-up, though catalyst loading can be low. |

| Recommendation | Excellent choice for activated substrates like 2-chloroquinoxaline where cost is a primary driver. | The preferred method for complex substrates, sensitive functional groups, or when maximizing yield is critical. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observation |

| ¹H NMR | Aromatic protons on the quinoxaline core (approx. 7.3-8.0 ppm). A characteristic singlet for the two methyl groups of the N(CH₃)₂ moiety (approx. 3.2-3.4 ppm), integrating to 6H.[15][16] |

| ¹³C NMR | Resonances for the aromatic carbons of the quinoxaline ring. A distinct signal for the N(CH₃)₂ carbons (approx. 40-42 ppm).[15][16] |

| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺. |

| IR Spectroscopy | C-H stretching from aromatic and methyl groups. C=N and C=C stretching bands characteristic of the heterocyclic ring. The absence of N-H stretching bands (3300-3500 cm⁻¹) confirms the tertiary amine structure.[17] |

| Table 3: Analytical data for this compound. |

Conclusion

The can be reliably achieved through two primary methodologies. The classical Nucleophilic Aromatic Substitution (SNAr) offers a straightforward and cost-effective route that is well-suited for the activated 2-chloroquinoxaline precursor. For applications demanding higher yields, milder conditions, or compatibility with more complex and sensitive molecular scaffolds, the Buchwald-Hartwig amination stands out as a superior and more versatile strategy. The choice between these methods will ultimately depend on the specific project requirements, including scale, cost considerations, and the chemical nature of the substrates involved. Both pathways provide robust access to this important chemical intermediate, paving the way for further discovery in drug development and materials science.

References

-

Title: Synthesis of 2-chloroquinoxaline Source: PrepChem.com URL: [Link]

-

Title: Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine Source: MDPI URL: [Link]

-

Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL: [Link]

-

Title: Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine Source: Semantic Scholar URL: [Link]

-

Title: 2-Chloroquinoxaline Source: ResearchGate URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: Aromatic Nucleophilic Substitution Source: Fisher Scientific URL: [Link]

-

Title: Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review Source: ResearchGate URL: [Link]

-

Title: 24.11: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.se [fishersci.se]

- 11. youtube.com [youtube.com]

- 12. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of N,N-dimethylquinoxalin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylquinoxalin-2-amine is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles of spectroscopic analysis and comparative data from closely related structures.[3]

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A standard ¹H NMR spectrum can be acquired using a 400 MHz spectrometer. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). The data is processed using appropriate software to obtain the final spectrum.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹H NMR Data

The expected chemical shifts (δ) for this compound are summarized in the table below. These values are estimated based on the data for N,N-dimethyl-3-phenoxyquinoxalin-2-amine[3] and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.2 - 8.4 | s | - | 1H |

| H-5, H-8 | ~7.8 - 8.0 | m | - | 2H |

| H-6, H-7 | ~7.5 - 7.7 | m | - | 2H |

| N(CH₃)₂ | ~3.2 - 3.4 | s | - | 6H |

Interpretation of the Spectrum

-

Aromatic Protons (H-3, H-5, H-6, H-7, H-8): The protons on the quinoxaline ring system are expected to appear in the downfield region (7.5-8.4 ppm) due to the deshielding effect of the aromatic ring currents. The proton at the 3-position (H-3) is anticipated to be a singlet as it has no adjacent protons. The protons on the benzene ring portion (H-5, H-6, H-7, H-8) will likely appear as complex multiplets due to spin-spin coupling.

-

N-Methyl Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, likely around 3.2-3.4 ppm.[4] This characteristic signal is a strong indicator of the N,N-dimethylamino group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The ¹³C NMR spectrum can be acquired on a 100 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Caption: Workflow for ¹³C NMR Data Acquisition and Processing.

Predicted ¹³C NMR Data

The estimated chemical shifts for the carbon atoms in this compound are presented below, based on data from a related compound.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~145 - 150 |

| C-4a | ~138 - 142 |

| C-5 | ~128 - 132 |

| C-6 | ~126 - 130 |

| C-7 | ~126 - 130 |

| C-8 | ~128 - 132 |

| C-8a | ~134 - 138 |

| N(CH₃)₂ | ~40 - 45 |

Interpretation of the Spectrum

-

Quaternary Carbons (C-2, C-4a, C-8a): The carbons directly involved in the heterocyclic ring fusion and the carbon bearing the amino group are expected to have chemical shifts in the downfield region. C-2, being directly attached to two nitrogen atoms, will be significantly deshielded.

-

Aromatic CH Carbons (C-3, C-5, C-6, C-7, C-8): The protonated carbons of the quinoxaline ring will appear in the aromatic region of the spectrum (125-150 ppm).[5]

-

N-Methyl Carbons (N(CH₃)₂): The carbons of the N,N-dimethylamino group are expected to resonate in the upfield region, typically around 40-45 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for IR Data Acquisition using the KBr Pellet Method.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (aliphatic) stretch | 2800 - 3000 |

| C=N stretch | 1600 - 1650 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-N stretch | 1300 - 1350 |

Interpretation of the Spectrum

-

C-H Stretching: The spectrum is expected to show characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and for the aliphatic methyl protons just below 3000 cm⁻¹.[3]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will appear in the 1450-1650 cm⁻¹ region.[7]

-

C-N Stretching: A band corresponding to the C-N stretching of the N,N-dimethylamino group attached to the aromatic ring is expected in the 1300-1350 cm⁻¹ range.[8] As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol

The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated according to their mass-to-charge ratio and detected.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the NMR Analysis of N,N-dimethylquinoxalin-2-amine

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) analysis of N,N-dimethylquinoxalin-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation essential for the structural elucidation and characterization of this quinoxaline derivative. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower robust and insightful analytical work.

Introduction: The Significance of this compound and NMR

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological properties, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure. This compound, as a member of this family, holds potential in medicinal chemistry, making its precise structural characterization paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an indispensable tool in the synthesis and development of novel chemical entities.[1] This guide will provide a predictive yet thorough framework for the complete NMR analysis of this compound.

Molecular Structure and Expected NMR Features

A foundational understanding of the molecular structure is critical for predicting and interpreting NMR spectra. The structure of this compound, featuring a quinoxaline core substituted with a dimethylamino group at the 2-position, dictates a unique electronic environment that will be reflected in its NMR data.

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we anticipate distinct signals for the aromatic protons of the quinoxaline ring and the methyl protons of the dimethylamino group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Chemical Shifts and Coupling Constants

The electron-donating dimethylamino group at the C2 position will significantly influence the chemical shifts of the quinoxaline protons, particularly H3. The protons on the benzene ring (H5, H6, H7, and H8) will exhibit characteristic splitting patterns of a substituted aromatic system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~3.1 | Singlet (s) | N/A |

| H3 | ~8.2 | Singlet (s) | N/A |

| H5, H8 | ~7.8 - 8.0 | Doublet of doublets (dd) or Multiplet (m) | ortho: 7-9 Hz, meta: 1-3 Hz |

| H6, H7 | ~7.4 - 7.6 | Doublet of doublets (dd) or Multiplet (m) | ortho: 7-9 Hz, meta: 1-3 Hz |

Causality behind Predictions:

-

N(CH₃)₂: The methyl protons are equivalent and not coupled to other protons, hence a singlet is expected. Their chemical shift is in the typical range for N-methyl groups.[3]

-

H3: This proton is on the pyrazine ring and adjacent to a nitrogen atom, leading to a downfield shift. The presence of the electron-donating amino group at C2 will likely shield this proton slightly compared to an unsubstituted quinoxaline.

-

H5, H6, H7, H8: These protons form an ABCD spin system, which can be complex. Typically, H5 and H8 are deshielded relative to H6 and H7 due to their proximity to the heterocyclic ring.[4] The expected multiplicities are based on ortho and meta couplings.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 300-500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.[5]

-

-

Processing: Similar to ¹H NMR, with calibration using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| N(CH₃)₂ | ~40 | Typical range for N-alkyl carbons.[6][7] |

| C2 | ~155 | Attached to two nitrogen atoms, significantly deshielded. |

| C3 | ~135 | Aromatic C-H in the pyrazine ring. |

| C4a, C8a | ~140 - 145 | Quaternary carbons at the ring fusion. |

| C5, C8 | ~128 - 130 | Aromatic C-H in the benzene ring. |

| C6, C7 | ~125 - 127 | Aromatic C-H in the benzene ring. |

Causality behind Predictions:

-

The chemical shifts are predicted based on general values for aromatic and heterocyclic carbons, with adjustments for the electronic effects of the substituents.[5][8] The electron-donating dimethylamino group will have a notable effect on the chemical shift of C2. The specific assignments of the benzene ring carbons can be confirmed using 2D NMR techniques.

Part 3: Advanced 2D NMR for Unambiguous Assignment

For a molecule with several aromatic protons and carbons, 2D NMR experiments are essential for definitive structural confirmation.

COSY (Correlation Spectroscopy)

This experiment identifies proton-proton couplings. For this compound, COSY will be crucial for establishing the connectivity between the protons on the benzene ring (H5, H6, H7, and H8).

Caption: Workflow for COSY analysis of this compound.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded protons and carbons. This experiment will allow for the direct assignment of the protonated carbons (C3, C5, C6, C7, C8, and the methyl carbons) by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton. For instance, correlations from the methyl protons to C2, and from H3 to C2, C4a, and C4 would be expected.

Caption: Logic of using HMBC for structural elucidation.

Conclusion

The NMR analysis of this compound, while requiring a systematic approach, is achievable with a combination of 1D and 2D NMR techniques. The predicted spectral data in this guide serve as a robust starting point for researchers. By understanding the underlying principles of chemical shifts and coupling constants, and by employing advanced techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be confidently achieved. This analytical rigor is fundamental to advancing the study and application of novel quinoxaline derivatives in scientific research and development.

References

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health.

- Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide. (2025). Benchchem.

- Badawy, M. A., Mohamed, G. G., Omar, M. M., & Nassar, M. M. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1, 282-288.

- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI.

- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014). Semantic Scholar.

- Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2025). ResearchGate.

- Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters.

- McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.

- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health.

- 2-AMINOQUINOXALINE(5424-05-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR.

- SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Journal of Humanities and Applied Science.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.

- A guide to 13C NMR chemical shift values. (2015). Compound Interest.

- Quinoxaline(91-19-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 13 C-NMR of compound 5. (n.d.). ResearchGate.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed.

- Proton NMR Table. (n.d.). Michigan State University Chemistry.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.

- 2-Quinoxalinone(1196-57-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-METHYL-2-QUINOXALINOL(14003-34-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 13C NMR Chemical Shift Table. (n.d.).

- Synthesis and spectral data for quinoxaline derivatives. (n.d.). Semantic Scholar.

- Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI.

- 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- Quinaldine(91-63-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. heteroletters.org [heteroletters.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

N,N-dimethylquinoxalin-2-amine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of N,N-dimethylquinoxalin-2-amine

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Their therapeutic potential is intrinsically linked to their three-dimensional structure, which dictates molecular interactions with biological targets. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete crystal structure analysis of this compound, a representative member of this vital class of heterocyclic compounds. While a solved crystal structure for this specific molecule is not publicly available, this document serves as a predictive and methodological framework for its synthesis, characterization, and crystallographic analysis. We will delve into the causality behind experimental choices, from synthesis and crystal growth to advanced spectroscopic and diffraction techniques, providing researchers, scientists, and drug development professionals with a robust guide to elucidating its solid-state structure and properties.

Introduction: The Significance of Quinoxaline Scaffolds

The quinoxaline moiety, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[1] These nitrogen-containing heterocycles are featured in compounds with a wide array of pharmacological applications.[2] The precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, all determined through crystal structure analysis, are fundamental to understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[3] This guide will walk through the necessary steps to achieve a complete structural elucidation of this compound, a process that is critical for both academic research and industrial drug development.

Synthesis and Spectroscopic Characterization

A complete structural analysis begins with the synthesis and purification of the target compound, followed by its unambiguous characterization using a suite of spectroscopic techniques.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established protocols for similar quinoxaline derivatives.[4] The most common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. A more direct approach for this specific target would be the nucleophilic substitution of a suitable precursor like 2-chloroquinoxaline.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2-chloroquinoxaline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add dimethylamine (2.0-3.0 eq, typically as a solution in THF or as a gas).

-

Base Addition: Include a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and aids the nucleophilic attack. The excess of dimethylamine drives the reaction to completion. Heating is necessary to overcome the activation energy of the substitution reaction on the electron-deficient quinoxaline ring.

Spectroscopic Elucidation

Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation of organic molecules.[5][6] For this compound, one would expect to see signals corresponding to the aromatic protons on the quinoxaline ring and a characteristic singlet for the two equivalent methyl groups of the dimethylamino moiety.[4] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals.[7][8]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule.[9][10] The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=N and C=C stretching vibrations from the quinoxaline ring system.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.[11]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the quinoxaline ring.[12]

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the 7.5-8.5 ppm range; a singlet for N(CH₃)₂ protons around 3.3 ppm.[4] |

| ¹³C NMR | Aromatic carbons in the 120-150 ppm range; N(CH₃)₂ carbon signal around 40 ppm.[4] |

| FT-IR | ~3050 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Alkyl C-H stretch), ~1600-1500 cm⁻¹ (C=C, C=N stretch).[4][13] |

| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₁₀H₁₂N₃. |

| UV-Vis | Absorption maxima characteristic of the quinoxaline chromophore.[12] |

Crystallographic Analysis: From Crystal to Structure

The definitive determination of the three-dimensional arrangement of atoms in a molecule is achieved through X-ray diffraction.[14][15]

Single Crystal Growth

The first and often most challenging step in single-crystal X-ray diffraction is obtaining high-quality single crystals.[16]

Experimental Protocol: Crystal Growth

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).

-

Slow Evaporation: Prepare a saturated solution of the purified compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Causality of Experimental Choices: The goal is to allow molecules to arrange themselves into a highly ordered crystal lattice slowly. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal XRD.[16]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect diffraction data.[15][17]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.[3]

The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (like direct methods) and refined to yield a final model that includes atomic coordinates, bond lengths, bond angles, and thermal parameters.[15]

Powder X-ray Diffraction (PXRD)

If single crystals cannot be obtained, powder X-ray diffraction can provide valuable structural information.[18][19] PXRD is a rapid analytical technique used for phase identification of a crystalline material and can provide information on unit cell dimensions.[20] The finely ground material is analyzed to produce a diffraction pattern that is characteristic of its crystal structure. This pattern can be used for phase identification by comparison to databases, and with advanced techniques like Rietveld refinement, it can even be used to solve crystal structures.[20][21]

Predictive Crystal Structure Analysis of this compound

In the absence of an experimentally determined structure, we can predict the likely structural features of this compound by analyzing the crystal structures of closely related 2-aminoquinoxaline derivatives.

Key Predicted Structural Features:

-

Molecular Geometry: The quinoxaline ring system is expected to be essentially planar.[22] The nitrogen of the dimethylamino group will likely be sp²-hybridized, with the methyl groups and the C2 atom of the quinoxaline ring lying in a plane to maximize resonance with the aromatic system.

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors (like the N-H protons in a primary or secondary amine), the crystal packing will likely be dominated by weaker interactions. These could include C-H···N hydrogen bonds, where a hydrogen on a methyl group or the aromatic ring interacts with a nitrogen atom of a neighboring molecule. π-π stacking interactions between the planar quinoxaline rings are also highly probable, leading to the formation of layered or stacked structures.[23]

-

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of this compound and to calculate its electronic properties, such as the HOMO-LUMO energy gap.[24][25] These theoretical calculations can provide insights into the molecule's stability and reactivity and can be correlated with experimental findings.[26]

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven workflow for the complete crystal structure analysis of this compound. By integrating robust synthetic protocols, detailed spectroscopic characterization, and advanced crystallographic techniques, a full understanding of the solid-state structure of this and other important quinoxaline derivatives can be achieved. The elucidation of these crystal structures is not merely an academic exercise; it is a critical step in the rational design of new pharmaceuticals, providing the atomic-level detail necessary to optimize drug-target interactions and advance the development of next-generation therapeutics. Future work should focus on obtaining high-quality single crystals of this compound to validate the predictive analysis presented here and to provide a definitive experimental structure for this important scaffold.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 7, 2026, from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 7, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 7, 2026, from [Link]

-

Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. (2024). LinkedIn. Retrieved January 7, 2026, from [Link]

-

Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. (2016). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

X-ray Powder Diffraction (XRD). (2018). SERC (Carleton). Retrieved January 7, 2026, from [Link]

-

Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. (2006). MDPI. Retrieved January 7, 2026, from [Link]

-

X-RAY POWDER DIFFRACTION - XRD for the analyst. (n.d.). Imaging and Microscopy Facility. Retrieved January 7, 2026, from [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Molecular Characterisation with FT-IR Spectrometry. (2013). Biocompare. Retrieved January 7, 2026, from [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Molecular Geometry of quinoxaline. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. (2023). PubMed. Retrieved January 7, 2026, from [Link]

-

Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 7, 2026, from [Link]

-

Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved January 7, 2026, from [Link]

-

4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. (2022). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Synthese, Crystal Structure and Catalytic Oxidation Activity of Two Co(II)-Based Complexes with N-2-Quinoxaline-4-Amino-Benzenesulfonamide. (2026). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. (2018). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Study. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Massachusetts. Retrieved January 7, 2026, from [Link]

-

10.8: Spectroscopy of Amines. (2021). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (2023). OpenStax. Retrieved January 7, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2022). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

Sources

- 1. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biocompare.com [biocompare.com]

- 10. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rigaku.com [rigaku.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. excillum.com [excillum.com]

- 18. rigaku.com [rigaku.com]

- 19. Understanding X-Ray Diffraction: Techniques and Bragg’s Law Explained • Environmental Studies (EVS) Institute [evs.institute]

- 20. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 21. imf.ucmerced.edu [imf.ucmerced.edu]

- 22. researchgate.net [researchgate.net]

- 23. Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Quinoxaline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of N,N-dimethylquinoxalin-2-amine

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal backbone for designing molecules that can interact with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The functionalization of this core, particularly at the 2-position, allows for the fine-tuning of a compound's steric and electronic profile, directly impacting its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive, research-level overview of the synthesis and detailed characterization of a specific, yet foundational, derivative: This compound . Our objective is to move beyond a simple recitation of data, offering instead a narrative grounded in the principles of physical organic chemistry and analytical science. We will explore the causality behind experimental choices, establish self-validating analytical workflows, and provide the authoritative grounding necessary for researchers, scientists, and drug development professionals to confidently synthesize and verify this versatile chemical entity.

Part 1: Synthesis and Purification

The most direct and reliable route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-haloquinoxaline precursor. 2-Chloroquinoxaline is the preferred starting material due to its commercial availability and the favorable reactivity of the chlorine atom as a leaving group, which is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring.

The choice of dimethylamine as the nucleophile is straightforward. It can be sourced as a solution in an organic solvent like ethanol or THF, or generated in situ. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine, K2CO3) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroquinoxaline (1.0 eq).

-

Solvent and Reagents: Add anhydrous acetonitrile as the solvent. Subsequently, add a solution of dimethylamine (e.g., 2.0 M in THF, 2.5 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:3).

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts and excess dimethylamine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

-

Final Purification: The resulting solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a multi-technique approach, where each analysis provides a piece of the structural puzzle.

Caption: Logical workflow for the characterization of a synthesized compound.

Physicochemical Properties

The general physical properties of amines provide a baseline for expectation. Lower aliphatic amines are often gases or liquids with fishy odors, while more complex structures like our target molecule are expected to be solids at room temperature.[4][5] Its solubility is predicted to be low in water due to the hydrophobic quinoxaline core, but high in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[4]

| Property | Expected Value | Rationale / Reference |

| Molecular Formula | C10H11N3 | Based on structure. |

| Molecular Weight | 173.22 g/mol | Calculated from formula. |

| Appearance | Off-white to yellow solid | Typical for aromatic amines.[4] |

| Melting Point | Not reported, but expected to be a distinct solid | A related compound, N,N-dimethyl-3-phenoxyquinoxalin-2-amine, melts at 85-86°C.[6] |

| Solubility | Soluble in CHCl3, DCM, Acetone; Insoluble in water | The large hydrophobic quinoxaline core dominates solubility properties.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the key diagnostic signal is a sharp singlet integrating to six protons for the two equivalent methyl groups attached to the nitrogen. This signal is expected to appear in the 2.5-3.5 ppm range, deshielded by the adjacent nitrogen atom.[6][7] The aromatic region (7.0-8.5 ppm) will show a complex pattern of four protons corresponding to the benzene portion of the quinoxaline ring, with chemical shifts influenced by the fused pyrazine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.5 | Multiplet (m) | 4H | Ar-H (Quinoxaline ring) |

| ~ 3.2 | Singlet (s) | 6H | N-(CH 3)2 |

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons adjacent to nitrogen atoms are deshielded and appear downfield.[8] We expect to see signals for the two equivalent methyl carbons, and distinct signals for the eight carbons of the quinoxaline ring system.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 120 | Ar-C (Quinoxaline ring carbons) |

| ~ 40 | N-(C H3)2 |

digraph "NMR_Assignments" { rankdir=LR; node [shape=none, margin=0]; edge [style=invis];img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13936034&t=l"];

subgraph { rank=same; node [shape=box, style=rounded, fontname="Helvetica"]; edge [style=solid, constraint=false, color="#4285F4", arrowhead=vee, penwidth=2];

label_H [label="¹H NMR Signals", shape=plaintext, fontcolor="#EA4335"]; H_arom [label="~7.5-8.1 ppm (4H, m)", pos="3,1.5!"]; H_methyl [label="~3.2 ppm (6H, s)", pos="3,0!"]; H_arom -> img [ltail=H_arom, lhead=cluster_arom_H]; H_methyl -> img [ltail=H_methyl, lhead=cluster_methyl_H];

} }

Caption: Key predicted ¹H NMR signal assignments for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most critical diagnostic feature for this compound is the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region, confirming its identity as a tertiary amine.[7][9]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (from Methyl) | Medium |

| ~ 1600 - 1450 | C=C and C=N Ring Stretching | Medium to Strong |

| ~ 1350 - 1250 | Aromatic C-N Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Our target (C₁₀H₁₁N₃) has three nitrogen atoms, and its molecular weight is 173.22, consistent with this rule.

-

Expected Molecular Ion (M⁺): m/z = 173

-

High-Resolution MS (HRMS): Would provide the exact mass, confirming the elemental composition. Calculated C₁₀H₁₁N₃ [M+H]⁺: 174.1026.

-

Key Fragmentation: A likely initial fragmentation would be the loss of a methyl radical (•CH₃) to give a fragment at m/z = 158. Further fragmentation of the quinoxaline ring would also be observed.

| m/z Value | Identity | Notes |

| 173 | [M]⁺ | Molecular Ion Peak |

| 158 | [M - CH₃]⁺ | Loss of a methyl group is a common pathway for N,N-dimethyl amines. |

Part 3: Definitive Structural Confirmation & Biological Context

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the unambiguous method for determining the three-dimensional arrangement of atoms in the solid state. For novel compounds or when precise bond angles and intermolecular interactions are of interest, obtaining a crystal structure is the gold standard. Studies on similar quinoxaline derivatives have shown how this technique can reveal details about planarity and hydrogen bonding networks, which are critical for understanding crystal packing and potential interactions with biological macromolecules.[10]

The rigorous characterization of this compound is not merely an academic exercise. This molecule serves as a valuable building block for more complex pharmaceutical agents. The dimethylamino group can act as a key pharmacophoric feature or as a synthetic handle for further elaboration. Given that various quinoxaline amines have shown potent activity as enzyme inhibitors and anticancer agents, a well-characterized starting material like this compound is the essential first step in any drug discovery campaign targeting this chemical space.[2][11][12]

Conclusion

The characterization of this compound is a multi-faceted process that relies on a synergistic application of synthetic chemistry and analytical spectroscopy. Through a logical workflow beginning with a robust synthesis via nucleophilic aromatic substitution, followed by detailed analysis using NMR, IR, and Mass Spectrometry, the identity, purity, and structure of this important heterocyclic compound can be unequivocally established. The data and protocols presented in this guide provide a validated framework for researchers to produce and confirm this compound, enabling its use in the ongoing development of novel therapeutics.

References

- ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent | Request PDF.

-

Obafemi, C. A., & Pfleiderer, W. (2006). Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molbank, 2006(6), M509. [Link]

-

Birajdar, M. J., et al. (2022). Synthesis, Chemical Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

- Journal of Humanities and Applied Science. (2016). Synthesis and Characterization of Some Quinoxaline Derivatives and the Study of Biological Activities. JHAS, (29).

-

YouTube. (2025). characterization of quinoxalines derivatives. [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Goh, K. W., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances. [Link]

-

Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(3), 5049-5063. [Link]

- BenchChem. (n.d.). Technical Guide: N-Substituted 2-Methylquinoxalin-6-amine Derivatives.

-

Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

El-Sayed, N. N. E., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(34), 21016-21032. [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from BYJU'S. [Link]

- ResearchGate. (2021). Biological activity of quinoxaline derivatives.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Colorado Boulder. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Khan Academy. (2025). Physical properties of amines. [Link]

- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

-

Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 142, 551-563. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Fairuz, M. Y. M., et al. (2010). N-(3-Methylphenyl)quinoxalin-2-amine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2776. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of N, N-Dimethyl-3-phenoxyquinoxalin-2-amine | MDPI [mdpi.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. N-(3-Methylphenyl)quinoxalin-2-amine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

N,N-dimethylquinoxalin-2-amine molecular weight determination

An In-depth Technical Guide to the Molecular Weight Determination of N,N-dimethylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight is a cornerstone of chemical analysis, essential for confirming the identity, purity, and structure of newly synthesized or isolated compounds. For this compound, a heterocyclic amine with potential applications in medicinal chemistry and materials science, accurate molecular weight determination is a critical first step in its characterization. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques employed for this purpose. It moves beyond a simple listing of methods to offer a rationale for experimental choices, detailed operational protocols, and strategies for data interpretation, ensuring a robust and validated approach to analysis.

Foundational Knowledge: Theoretical Molecular Weight

Before any experimental analysis, it is imperative to calculate the theoretical molecular weight of this compound from its molecular formula. This theoretical value serves as the benchmark against which all experimental data will be compared.

The chemical structure of this compound consists of a quinoxaline core with a dimethylamino group at the 2-position.

-

Molecular Formula: C₁₀H₁₁N₃

Based on this formula, we can calculate two key theoretical mass values using the exact masses of the most abundant isotopes (¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁴N = 14.00307 Da)[1][2][3][4]:

| Parameter | Value | Calculation |

| Monoisotopic Mass | 173.09530 Da | (10 * 12.00000) + (11 * 1.00783) + (3 * 14.00307) |

| Average Molecular Weight | 173.22 g/mol | Based on the natural abundance of all stable isotopes. |

The monoisotopic mass is the value determined by high-resolution mass spectrometry, while the average molecular weight is used for bulk calculations, such as in elemental analysis.

The Cornerstone Technique: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the most powerful and direct method for determining the molecular weight of an organic compound.[5][6][7][8][9] It provides a highly accurate mass measurement, often to within 5 parts per million (ppm), which is typically sufficient to unambiguously determine the elemental composition of the molecule.[3][5][7]

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] The process involves three fundamental steps:

-

Ionization: The neutral sample molecule is converted into a gaseous ion.

-

Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[12]

Selecting the Right Ionization Method

The choice of ionization technique is critical and depends on the analyte's properties. For this compound, two methods are highly suitable:

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules.[13][14][15] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[13][14] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[10][14][16] For this compound, which contains basic nitrogen atoms, ESI in positive ion mode will readily form the protonated molecule, [M+H]⁺. This method is preferred as it typically produces minimal fragmentation, making the molecular ion peak easy to identify.[15][17]

-

Electron Ionization (EI): A "hard" ionization technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[17][18][19][20] This process knocks an electron off the molecule to form a radical cation, M⁺•.[18] While EI provides a clear molecular ion peak, the high energy involved often causes extensive fragmentation.[17][19][21] This fragmentation pattern can serve as a "fingerprint" for the compound, aiding in structural elucidation, but can sometimes make the molecular ion peak less abundant or even absent.[2][22]

Causality of Choice: For straightforward molecular weight determination with high confidence, ESI is the superior choice for this compound. Its soft nature ensures the protonated molecule, [M+H]⁺, will be one of the most, if not the most, abundant ions in the spectrum, simplifying interpretation. EI is a valuable secondary technique, especially for confirming the structure through its reproducible fragmentation pattern.[22]

Experimental Protocol: ESI-HRMS

Objective: To determine the accurate mass of the protonated this compound molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an ESI source.[6][7]

Materials:

-